4-Chloro-2-fluoro-6-iodobenzonitrile

Description

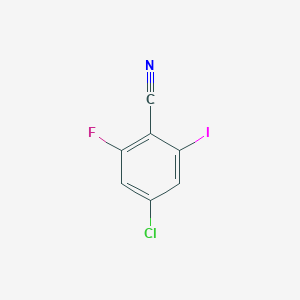

4-Chloro-2-fluoro-6-iodobenzonitrile is a halogenated benzonitrile derivative with the molecular formula C₇H₃ClFIN. The compound features a benzene ring substituted with chlorine (position 4), fluorine (position 2), iodine (position 6), and a nitrile group (position 1). Its molecular weight is approximately 283.46 g/mol, with iodine contributing significantly to its mass and steric profile.

Properties

Molecular Formula |

C7H2ClFIN |

|---|---|

Molecular Weight |

281.45 g/mol |

IUPAC Name |

4-chloro-2-fluoro-6-iodobenzonitrile |

InChI |

InChI=1S/C7H2ClFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H |

InChI Key |

MUCJTKHZFOHCLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-6-iodobenzonitrile typically involves halogenation reactions. One common method is the sequential halogenation of benzonitrile derivatives. For instance, starting with 4-chlorobenzonitrile, fluorination can be achieved using a fluorinating agent such as Selectfluor, followed by iodination using iodine and a suitable oxidizing agent like silver trifluoroacetate .

Industrial Production Methods

Industrial production of 4-Chloro-2-fluoro-6-iodobenzonitrile may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-6-iodobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminobenzonitrile derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-fluoro-6-iodobenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor antagonists.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can activate or deactivate the benzene ring towards nucleophilic or electrophilic attack. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

Research Findings

Crystallography and Structural Analysis

- Crystal Packing : The iodine substituent in 4-Chloro-2-fluoro-6-iodobenzonitrile promotes dense crystal packing via halogen bonding, as observed in SHELX-refined structures .

- Synthetic Routes : Iodination of precursor benzonitriles (e.g., via electrophilic substitution) is challenging due to steric hindrance, requiring catalytic systems like CuI/phenanthroline .

Stability and Handling

Biological Activity

4-Chloro-2-fluoro-6-iodobenzonitrile is a halogenated aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, particularly its interactions with various biological targets and implications for pharmacology.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-fluoro-6-iodobenzonitrile is C₇H₃ClF I N, with a molecular weight of approximately 256.44 g/mol. The compound consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, along with a nitrile group. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

Enzyme Inhibition

One of the notable biological activities of 4-Chloro-2-fluoro-6-iodobenzonitrile is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and inhibitors can lead to altered pharmacokinetics of co-administered drugs. The inhibition of CYP1A2 by this compound suggests potential applications in managing drug interactions, enhancing the efficacy of certain medications, or mitigating adverse effects associated with polypharmacy.

Table 1: Inhibition Profile of 4-Chloro-2-fluoro-6-iodobenzonitrile on CYP Enzymes

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | TBD |

| CYP3A4 | Non-competitive | TBD |

Pharmacological Implications

Research has indicated that compounds similar to 4-Chloro-2-fluoro-6-iodobenzonitrile exhibit varying degrees of inhibition against different cytochrome P450 enzymes. For instance, studies have shown that halogenated benzonitriles can modulate enzyme activity, leading to significant changes in drug metabolism rates.

In a comparative study involving various benzonitrile derivatives, 4-Chloro-2-fluoro-6-iodobenzonitrile demonstrated a strong inhibitory effect on CYP1A2, which was quantified using an enzyme-linked assay. The results highlighted that the presence of multiple halogens enhances binding affinity to the enzyme's active site.

Toxicological Considerations

While the inhibition of CYP enzymes can be beneficial in certain therapeutic contexts, it also raises concerns regarding toxicity. Compounds that inhibit drug metabolism may lead to increased plasma concentrations of drugs, resulting in toxicity or adverse reactions. Therefore, understanding the pharmacokinetics and toxicology profiles of 4-Chloro-2-fluoro-6-iodobenzonitrile is essential for its safe application in clinical settings.

Table 2: Toxicity Assessment of 4-Chloro-2-fluoro-6-iodobenzonitrile

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | TBD |

| Cytotoxicity (IC50) | TBD |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated benzonitriles. The presence and position of halogen substituents significantly influence their biological activity. For example, compounds with electron-withdrawing groups like iodine and chlorine have shown enhanced potency as enzyme inhibitors compared to their non-halogenated counterparts.

Experimental Studies

In vitro assays have been employed to evaluate the biological activity of 4-Chloro-2-fluoro-6-iodobenzonitrile against various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards certain tumor types, warranting further investigation into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.